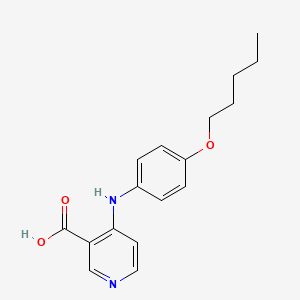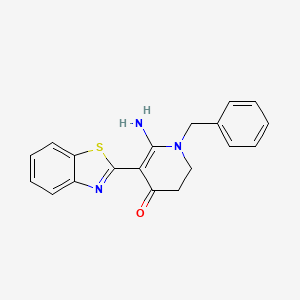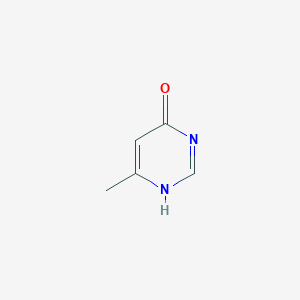![molecular formula C19H12ClF3N4O2 B7754105 2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754105.png)
2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as the amino group, chloro group, and trifluoromethyl group further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.
Introduction of the Quinazolinone Core: The quinazolinone core is introduced by reacting the pyrrole intermediate with an anthranilic acid derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization.
Functional Group Modifications: The final steps involve the introduction of the amino, chloro, and trifluoromethyl groups through various substitution reactions. These reactions typically require the use of specific reagents such as chlorinating agents, trifluoromethylating agents, and amination reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be employed to modify the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme activity and protein interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one: shares structural similarities with other quinazolinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
2-[5-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O2/c20-12-6-5-9(7-11(12)19(21,22)23)27-8-14(28)15(16(27)24)17-25-13-4-2-1-3-10(13)18(29)26-17/h1-7H,8,24H2,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNVHFMZPXPCND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(cyclohexen-1-yl)ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7754022.png)
![ethyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7754031.png)



![3-[(2-Benzylsulfanyl-6-methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7754061.png)
![3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B7754069.png)
![2-[Hydroxy-(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B7754075.png)
![5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B7754077.png)
![4-[2-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide](/img/structure/B7754083.png)
![2-[5-amino-3-oxo-1-(pyridin-3-ylmethyl)-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754091.png)
![2-[4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetic acid](/img/structure/B7754099.png)
![2-[5-amino-1-(2-morpholin-4-ylethyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754106.png)
![5-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2,6-dimethylpyrimidin-4-amine](/img/structure/B7754119.png)
